2-(4-Formyl-1H-imidazol-1-yl)acetic acid
Overview
Description
2-(4-Formyl-1H-imidazol-1-yl)acetic acid is a chemical compound with the empirical formula C6H6N2O3 and a molecular weight of 154.12 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound is also known as 1, 3-diazole and it shows both acidic and basic properties .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, imidazole compounds are known to be key components in a variety of functional molecules used in everyday applications . They have been involved in regiocontrolled synthesis of substituted imidazoles .Scientific Research Applications
Catalytic Applications
2-(4-Formyl-1H-imidazol-1-yl)acetic acid and its derivatives serve as efficient catalysts in various organic synthesis reactions. For instance, N-heterocyclic carbenes (NHCs), derived from imidazole, exhibit significant catalytic efficiency in transesterification and acylation reactions, facilitating the formation of esters from alcohols and esters or vinyl acetate at room temperature. This catalytic activity is highlighted by their ability to mediate acylation with low catalyst loadings, demonstrating their potential in sustainable and efficient organic synthesis processes (Grasa, Kissling, & Nolan, 2002).
Organocatalysis
Imidazol-1-yl-acetic acid derivatives are also notable for their roles as organocatalysts. They have been employed in the synthesis of diverse organic compounds, such as 1,8-dioxooctahydroxanthenes, under solvent-free conditions. These catalysts are distinguished by their water solubility, recyclability, and the ability to be separated from reaction products by simple filtration, underscoring their utility in green chemistry applications (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014).
Synthesis of Biologically Active Compounds
The versatility of this compound extends to the synthesis of biologically active molecules. It has been utilized in the creation of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides via a Ugi four-component condensation reaction, yielding compounds with potential for pharmacological applications. This highlights its importance in medicinal chemistry for generating compounds with novel biological activities (Ghandi, Zarezadeh, & Taheri, 2010).
Corrosion Inhibition
Furthermore, derivatives of imidazol-1-yl-acetic acid have been explored as corrosion inhibitors. These compounds exhibit significant potential in protecting metals against corrosion, thereby extending the lifespan of materials in aggressive environments. This application is critical in industrial processes, where corrosion resistance is paramount to ensure the durability and integrity of metal components (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Environmental and Green Chemistry
Imidazole derivatives have also been utilized in green chemistry, demonstrating their role in facilitating reactions under solvent-free conditions or using environmentally benign solvents. These applications not only highlight the chemical versatility of imidazole derivatives but also their contribution to the development of sustainable chemical processes (Sonyanaik, Ashok, Rambabu, Ravi, Kurumanna, Madhu, & Sakram, 2018).
Safety and Hazards
The safety information for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid indicates that it has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for 2-(4-Formyl-1H-imidazol-1-yl)acetic acid and its derivatives could involve further exploration of their broad range of chemical and biological properties . They could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . More research is needed to fully understand the potential applications of this compound.
Mechanism of Action
Mode of Action
It is known that imidazole derivatives can interact with various biological targets .
Biochemical Pathways
Imidazole derivatives have been found to influence various biochemical processes .
Result of Action
Imidazole derivatives have been found to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(4-formylimidazol-1-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-3-5-1-8(4-7-5)2-6(10)11/h1,3-4H,2H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCISDPUPNBLOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1CC(=O)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287350 | |
Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-40-2, 1303968-26-4 | |
Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-acetic acid, 4-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-formyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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